

# Application Note: Comprehensive Analytical Characterization of 2-(2-Methoxy-3-methylphenyl)piperidine

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## Compound of Interest

**Compound Name:** 2-(2-Methoxy-3-methylphenyl)piperidine

**Cat. No.:** B1364873

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## Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceutical agents[1]. Its prevalence is due to its ability to confer favorable physicochemical properties and to serve as a versatile pharmacophore for interacting with various biological targets[1]. The specific compound, **2-(2-Methoxy-3-methylphenyl)piperidine**, presents a unique combination of a substituted aromatic ring and a saturated heterocycle, making it a person of interest for drug discovery and development. The presence of a chiral center at the C2 position of the piperidine ring further necessitates a thorough stereochemical evaluation, as enantiomers can exhibit distinct pharmacological and toxicological profiles[2].

This guide provides a comprehensive suite of analytical methods for the definitive characterization of **2-(2-Methoxy-3-methylphenyl)piperidine**. We will move beyond simple procedural lists to explain the scientific rationale behind the selection of each technique and its parameters. The protocols herein are designed to be self-validating, ensuring robust and reliable data for identity, purity, and structural confirmation.

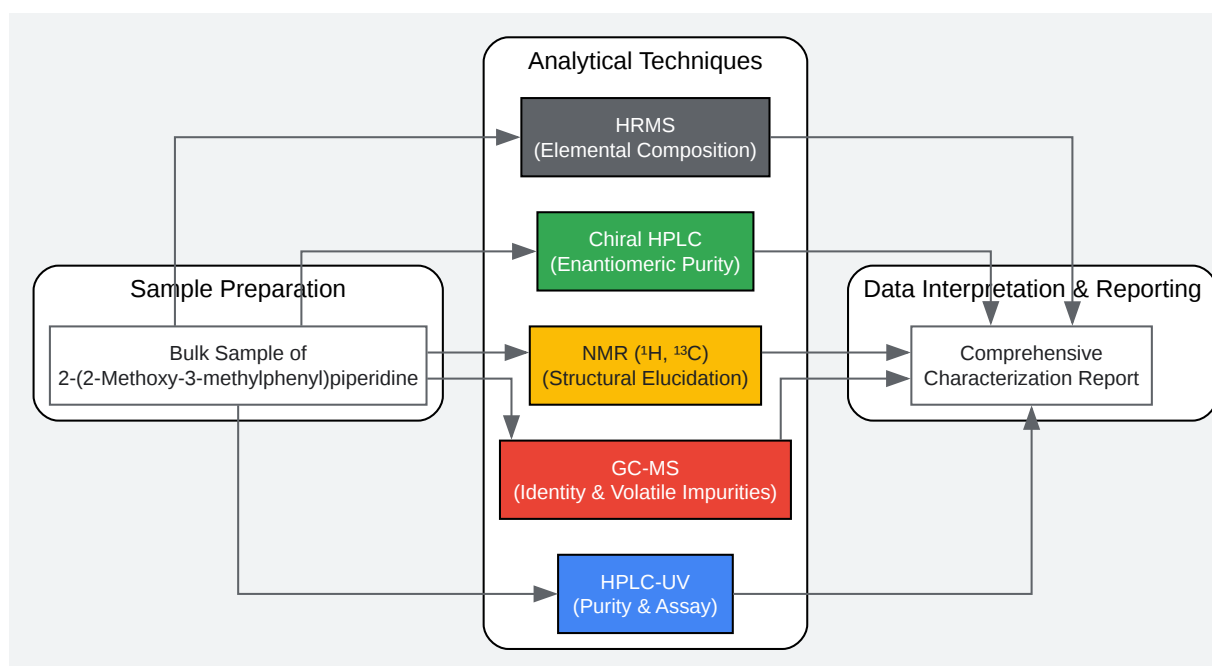
## Physicochemical and Predicted Spectroscopic Data

A foundational step in any analytical endeavor is to understand the basic properties of the analyte. These properties inform decisions regarding solvent selection, chromatographic conditions, and sample preparation.

Property	Predicted Value	Rationale / Source
Molecular Formula	C <sub>13</sub> H <sub>19</sub> NO	Based on chemical structure.
Molecular Weight	205.30 g/mol	Calculated from the molecular formula.
Monoisotopic Mass	205.14666 Da	High-resolution mass spectrometry target.
XLogP3-AA	~2.8 - 3.2	Estimated based on similar structures; indicates moderate lipophilicity suitable for reverse-phase chromatography[3].
Hydrogen Bond Donors	1 (Piperidine N-H)	Influences solubility and chromatographic interactions.
Hydrogen Bond Acceptors	2 (Methoxy O, Piperidine N)	Influences solubility and potential for hydrogen bonding in spectroscopic and chromatographic environments.
UV λ <sub>max</sub>	~275 nm	Predicted based on the substituted methoxy-toluene chromophore. This is a critical parameter for HPLC-UV detection.

## Integrated Analytical Strategy

A single analytical technique is insufficient for complete characterization. A multi-faceted approach, where each method provides complementary information, is essential for unequivocally determining the identity, purity, structure, and stereochemistry of the compound. The following workflow illustrates how chromatographic and spectroscopic techniques are integrated for a comprehensive analysis.



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Caption: Integrated workflow for the comprehensive characterization of the target compound.

## Chromatographic Methods: Purity and Separation

Chromatography is the cornerstone for assessing the purity of a compound by separating it from potential impurities, byproducts, and isomers.

## High-Performance Liquid Chromatography (HPLC) for Purity and Assay

**Expertise & Rationale:** Reverse-phase HPLC (RP-HPLC) is the method of choice for non-volatile, moderately polar compounds like our target molecule. A C18 stationary phase provides excellent hydrophobic retention. The piperidine nitrogen is basic and can cause peak tailing on silica-based columns. To ensure a sharp, symmetrical peak, an acidic modifier (e.g., formic acid) is added to the mobile phase to protonate the nitrogen, minimizing unwanted interactions with residual silanols on the stationary phase. Acetonitrile is often chosen over methanol as the organic modifier due to its lower viscosity and UV cutoff.

#### Protocol 1: RP-HPLC Method for Purity Analysis

- **System Preparation:** Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
- **Standard Preparation:** Accurately weigh ~10 mg of the reference standard and dissolve in a 10 mL volumetric flask with methanol to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~50 µg/mL with the mobile phase.
- **Sample Preparation:** Prepare the sample to be analyzed at the same concentration as the working standard using the same diluent.
- **Injection:** Inject 10 µL of the standard and sample solutions.
- **Data Analysis:** Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table of HPLC Conditions:

Parameter	Condition
Column	Inertsil C18 (250 x 4.6 mm, 5 $\mu$ m) or equivalent[4]
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	30% B to 95% B over 20 min, hold for 5 min, return to 30% B
Flow Rate	1.0 mL/min[4]
Column Temperature	30°C[4]
Detection	UV at 275 nm
Injection Volume	10 $\mu$ L

## Gas Chromatography-Mass Spectrometry (GC-MS)

**Expertise & Rationale:** GC-MS is a powerful technique for identifying the compound and assessing the presence of volatile or semi-volatile impurities. It provides both retention time (a chromatographic property) and a mass spectrum (a structural fingerprint). The electron ionization (EI) mass spectrum is highly reproducible and can be compared against spectral libraries for identification. A non-polar column like a DB-5ms is a robust choice for general-purpose screening of a wide range of compounds[5].

### Protocol 2: GC-MS Method for Identity Confirmation

- **Sample Preparation:** Prepare a dilute solution of the sample (~100  $\mu$ g/mL) in a volatile solvent such as methanol or ethyl acetate.
- **Injection:** Inject 1  $\mu$ L of the solution into the GC-MS system. A split injection is typically used to avoid overloading the column.
- **Data Acquisition:** Acquire data in full scan mode to obtain the complete mass spectrum of the eluting peaks.

- **Data Analysis:** Compare the obtained mass spectrum of the main peak with a theoretical fragmentation pattern or a reference spectrum. Search for any co-eluting or minor peaks and analyze their mass spectra to identify potential impurities.

Table of GC-MS Conditions:

Parameter	Condition
Column	DB-5ms (30 m x 0.25 mm x 0.25 $\mu$ m) or equivalent[5]
Carrier Gas	Helium at a constant flow of 1.0 mL/min[5]
Inlet Temperature	250°C
Oven Program	100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min
Transfer Line Temp	280°C
Ion Source Temp	230°C
Ionization Mode	Electron Ionization (EI) at 70 eV
Scan Range	40-450 m/z

## Chiral HPLC for Enantiomeric Purity

**Expertise & Rationale:** Since **2-(2-Methoxy-3-methylphenyl)piperidine** is chiral, it is crucial to separate and quantify the enantiomers. This is most commonly achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., Chiralpak series) are highly versatile and effective for a broad range of compounds[6]. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times[2]. Normal-phase (e.g., hexanes/isopropanol) is often the starting point for method development with these columns.

### Protocol 3: Chiral HPLC for Enantiomeric Separation

- **System Preparation:** Equilibrate the HPLC system with the chiral mobile phase until a stable baseline is achieved. Note: Chiral columns are sensitive; always follow the manufacturer's

guidelines for solvent compatibility and pressure limits.

- Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of ~0.5 mg/mL.
- Injection: Inject 5-10  $\mu$ L of the solution.
- Data Analysis: Calculate the enantiomeric excess (% ee) or enantiomeric ratio from the peak areas of the two enantiomers.

Table of Chiral HPLC Conditions:

Parameter	Condition
Column	Chiralpak OD-H (4.6 x 250 mm, 5 $\mu$ m) or equivalent[6]
Mobile Phase	95:5 Hexanes:Isopropanol (+ 0.1% Diethylamine optional)
Rationale for Additive	Diethylamine is a basic modifier used to improve the peak shape of basic analytes on chiral columns.
Flow Rate	1.0 mL/min[6]
Column Temperature	25°C
Detection	UV at 254 nm or 275 nm

## Spectroscopic Methods: Structural Confirmation

Spectroscopic methods provide detailed information about the molecular structure, confirming the connectivity of atoms and the presence of specific functional groups.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful tool for unambiguous structural elucidation.  $^1\text{H}$  NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.  $^{13}\text{C}$  NMR provides information

on the number and type of carbon atoms. For a molecule like **2-(2-Methoxy-3-methylphenyl)piperidine**, specific chemical shifts and coupling patterns are expected. For instance, the piperidine ring protons will appear in the aliphatic region (typically 1.5-3.5 ppm), while the aromatic protons will be in the downfield region (6.5-7.5 ppm)[7]. The methoxy and methyl protons will appear as sharp singlets.

#### Protocol 4: NMR Sample Preparation and Acquisition

- **Sample Preparation:** Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in an NMR tube. Chloroform-d (CDCl<sub>3</sub>) is a good first choice for this compound's predicted polarity.
- **Data Acquisition:** Acquire <sup>1</sup>H and <sup>13</sup>C spectra on a spectrometer (e.g., 400 MHz). Additional experiments like COSY, HSQC, and HMBC can be run to confirm assignments if needed.
- **Data Analysis:** Integrate the <sup>1</sup>H NMR signals to determine proton ratios. Analyze chemical shifts and coupling constants to confirm the structure.

Table of Predicted <sup>1</sup>H NMR Assignments:

Protons	Predicted $\delta$ (ppm)	Multiplicity
Aromatic (Ar-H)	6.8 - 7.3	Multiplets
Piperidine C2-H	~3.0 - 3.5	Multiplet
Piperidine N-H	1.5 - 2.5	Broad Singlet
Piperidine (other CH <sub>2</sub> )	1.4 - 2.0	Multiplets
Methoxy (O-CH <sub>3</sub> )	~3.8	Singlet
Methyl (Ar-CH <sub>3</sub> )	~2.2	Singlet

## High-Resolution Mass Spectrometry (HRMS)

**Expertise & Rationale:** While GC-MS provides nominal mass, HRMS provides a highly accurate mass measurement (typically to within 5 ppm). This allows for the determination of the elemental formula of the molecule, serving as a powerful confirmation of its identity.

Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, which will readily protonate to form the  $[M+H]^+$  ion.

#### Protocol 5: HRMS Analysis

- **Sample Preparation:** Prepare a dilute solution (1-10  $\mu\text{g/mL}$ ) of the sample in a solvent compatible with ESI, such as methanol or acetonitrile/water.
- **Infusion:** Infuse the sample directly into the mass spectrometer or via an LC system.
- **Data Acquisition:** Acquire data in positive ion mode, scanning a mass range that includes the predicted  $m/z$  of the  $[M+H]^+$  ion (206.154).
- **Data Analysis:** Compare the measured accurate mass to the theoretical mass calculated for the  $\text{C}_{13}\text{H}_{19}\text{NO}$  formula. The difference should be less than 5 ppm.

## Conclusion

The analytical characterization of **2-(2-Methoxy-3-methylphenyl)piperidine** requires a multifaceted and logical approach. By integrating chromatographic techniques for purity and enantiomeric separation with spectroscopic methods for structural confirmation, researchers can build a complete and reliable data package. The protocols and rationales provided in this guide offer a robust framework for the analysis of this compound and can be adapted for other novel piperidine derivatives, ensuring scientific integrity and supporting the advancement of drug discovery and development programs.

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